N-Benzoyl-D-phenylalanine
CAS No.: 37002-52-1
Cat. No.: VC21540201
Molecular Formula: C16H15NO3
Molecular Weight: 269,3 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 37002-52-1 |
---|---|
Molecular Formula | C16H15NO3 |
Molecular Weight | 269,3 g/mole |
IUPAC Name | (2R)-2-benzamido-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 |
Standard InChI Key | NPKISZUVEBESJI-CQSZACIVSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |
Chemical Properties and Structure
N-Benzoyl-D-phenylalanine is a derivative of the amino acid phenylalanine, with a molecular formula of C₁₆H₁₅NO₃ and a molecular weight of 269.2952 g/mol . The compound features a benzoyl group attached to the amino group of D-phenylalanine, creating a unique structure with specific stereochemistry that contributes to its biological activity.
Physical and Chemical Characteristics
The structural specificity of NBDP is critical to its function, as demonstrated by the significant differences in activity between the D- and L-isomers. The D-isomer shows considerably higher affinity and potency in biological systems compared to the L-isomer .
Table 1: Chemical Properties of N-Benzoyl-D-phenylalanine
The thermochemical data available for NBDP indicates its enthalpy of combustion in the solid state is -7936.6 kJ/mol, which provides insight into its energy content and stability . The stereochemistry of NBDP is particularly important, as the D-configuration contributes significantly to its biological activity, with the L-isomer showing substantially reduced effectiveness in receptor binding and potency .
Biological Activities
NBDP has shown multiple biological activities that may have therapeutic applications, particularly in diabetes management. Research has demonstrated its effects on brain acetylcholinesterase, interaction with the sulphonylurea receptor, and improvement of lipid profiles in diabetic animal models.
Effect on Brain Acetylcholinesterase
One of the most significant findings regarding NBDP relates to its effect on brain acetylcholinesterase (AChE) in diabetic conditions. In experimental diabetes using neonatal streptozotocin-induced diabetic rats, NBDP has been shown to attenuate the decrease in AChE activity that typically occurs in diabetic states .
Hyperglycemia in diabetes is associated with decreased levels of both salt-soluble and detergent-soluble acetylcholinesterase in the brain, which may contribute to neurological complications. This reduction in AChE activity occurs alongside significant increases in lipid peroxidative markers such as thiobarbituric acid-reactive substances (TBARS) and hydroperoxides . The protective effect of NBDP against these changes suggests it may help prevent cholinergic neural dysfunction, which is a significant complication in diabetes.
The mechanism appears to involve protection against the direct action of lipid peroxidation on brain AChE. This is particularly important because diabetes mellitus is known to affect neurotransmitter metabolism in the brain, with several studies reporting decreased activities of cholinesterases in brain and erythrocyte membranes during diabetic states .
Interaction with Sulphonylurea Receptor
NBDP has been found to interact with the sulphonylurea receptor (SUR) in pancreatic β-cells, which is the binding site for many antidiabetic medications. This interaction occurs in a stereospecific manner, with the D-isomer showing much higher affinity than the L-isomer .
In studies using cultured HIT-T15 and mouse pancreatic β-cells, NBDP displayed a dissociation constant for binding to the sulphonylurea receptor (KD value) of 11 μM. The half-maximally effective concentrations of KATP-channel inhibition (EC50 values) were between 2 and 4 μM, depending on the presence of cytosolic nucleotides .
Table 2: Comparison of N-Benzoyl-D-phenylalanine with Related Compounds
Compound | KD Value (μM) | EC50 for KATP-channel inhibition (μM) | Relative Potency |
---|---|---|---|
N-Benzoyl-D-phenylalanine (NBDP) | 11 | 2-4 | 1 (reference) |
N-Benzoyl-L-phenylalanine | ~220 | ~320 | 0.05-0.0125 |
NBDP with p-nitro substituent | >330 | >120 | <0.033 |
N-benzoyl-p-amino-D-phenylalanine (NBADP) | ~110 | ~40 | 0.1-0.05 |
Effect on Lipid Profile in Liver
NBDP has demonstrated beneficial effects on the hepatic lipid profile in diabetic rats. Oral administration of NBDP at doses of 50, 100, and 200 mg/kg body weight for 6 weeks significantly reduced elevated blood glucose, liver cholesterol, triglycerides, free fatty acids, and phospholipids in neonatal streptozotocin (nSTZ) diabetic rats .
The compound also caused a significant decrease in hepatic hydroxymethyl glutaryl-coenzyme A reductase (a rate-limiting enzyme in cholesterol synthesis) and TBARS (markers of lipid peroxidation), while increasing reduced glutathione levels, indicating an improvement in antioxidant status .
When combined with metformin (500 mg/kg body weight), the effects were even more pronounced, suggesting a potential synergistic action between NBDP and this commonly prescribed antidiabetic medication. The combination treatment was more effective than either drug alone in improving hepatic lipid profile and antioxidant status in nSTZ diabetic rats .
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